magnesium;trimethyl(pent-4-enyl)silane;bromide
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Overview
Description
Magnesium;trimethyl(pent-4-enyl)silane;bromide is a compound that belongs to the class of organometallic compounds. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;trimethyl(pent-4-enyl)silane;bromide can be synthesized through the reaction of magnesium with trimethyl(pent-4-enyl)silane bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving trimethyl(pent-4-enyl)silane bromide in THF.
- Adding magnesium turnings to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
- The reaction proceeds at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the desired Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves using larger reactors and more efficient stirring and temperature control systems to ensure consistent product quality. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Magnesium;trimethyl(pent-4-enyl)silane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include:
- Carbonyl compounds (e.g., formaldehyde, acetone)
- Alkyl halides (e.g., methyl iodide, ethyl bromide)
- Solvents such as THF and diethyl ether
The reactions are typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Major Products Formed
The major products formed from reactions involving this compound include:
- Alcohols (from nucleophilic addition to carbonyl compounds)
- Alkanes (from nucleophilic substitution with alkyl halides)
- Complex organic molecules (from coupling reactions) .
Scientific Research Applications
Magnesium;trimethyl(pent-4-enyl)silane;bromide has various scientific research applications, including:
Organic Synthesis: It is used in the total synthesis of natural products and pharmaceuticals.
Material Science: It is employed in the synthesis of advanced materials such as hexa-peri-hexabenzocoronene cyclophane.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Industrial Chemistry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of magnesium;trimethyl(pent-4-enyl)silane;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the nature of the substituents on the silicon and the presence of the bromide ion .
Comparison with Similar Compounds
Similar Compounds
4-Pentenylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Trimethylsilyl bromide: A related compound used in silylation reactions.
Allylmagnesium bromide: A Grignard reagent with an allyl group instead of a pentenyl group.
Uniqueness
Magnesium;trimethyl(pent-4-enyl)silane;bromide is unique due to the presence of both silicon and magnesium in its structure, which imparts distinct reactivity and selectivity in chemical reactions. The pentenyl group also provides additional versatility in organic synthesis compared to other Grignard reagents .
Properties
CAS No. |
89811-49-4 |
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Molecular Formula |
C8H17BrMgSi |
Molecular Weight |
245.51 g/mol |
IUPAC Name |
magnesium;trimethyl(pent-4-enyl)silane;bromide |
InChI |
InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h5,8H,1,6-7H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
OZYHSEPJMIFSIK-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)[CH-]CCC=C.[Mg+2].[Br-] |
Origin of Product |
United States |
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